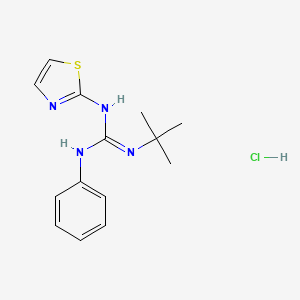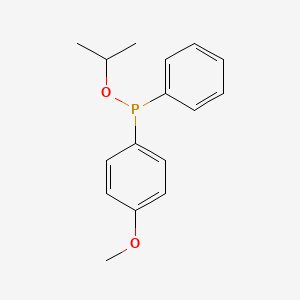
Propan-2-yl (4-methoxyphenyl)phenylphosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (4-methoxyphenyl)phenylphosphinite is an organophosphorus compound that features a phosphinite functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-methoxyphenyl)phenylphosphinite typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reactions to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (4-methoxyphenyl)phenylphosphinite can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used under conditions that facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Propan-2-yl (4-methoxyphenyl)phenylphosphinite has several applications in scientific research:
Medicine: There is limited information on its direct use in medicine, but its derivatives could be of interest in drug development.
Industry: It can be used in the synthesis of various organic compounds, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (4-methoxyphenyl)phenylphosphinite in catalytic processes involves its role as a ligand. It coordinates with transition metals, facilitating various catalytic cycles. The phosphinite group can donate electron density to the metal center, stabilizing different oxidation states and intermediates during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis with similar applications.
Diphenylphosphine: Another related compound with comparable properties.
Uniqueness
Propan-2-yl (4-methoxyphenyl)phenylphosphinite is unique due to the presence of the methoxyphenyl group, which can influence its electronic and steric properties, potentially offering different reactivity and selectivity in catalytic processes compared to its analogs.
Propiedades
Número CAS |
67103-55-3 |
|---|---|
Fórmula molecular |
C16H19O2P |
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-phenyl-propan-2-yloxyphosphane |
InChI |
InChI=1S/C16H19O2P/c1-13(2)18-19(15-7-5-4-6-8-15)16-11-9-14(17-3)10-12-16/h4-13H,1-3H3 |
Clave InChI |
DEUBQKHJAWPZIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




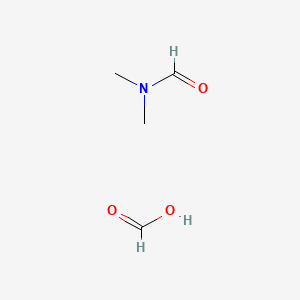
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

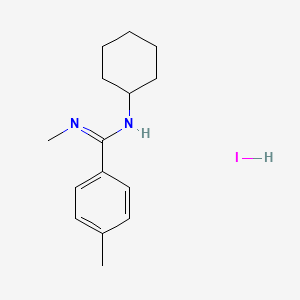



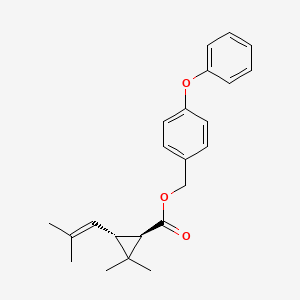
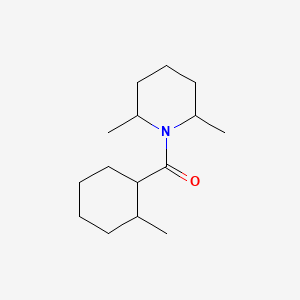
phosphanium bromide](/img/structure/B14458486.png)

